molecular formula C18H18N4O3 B15318128 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B15318128
M. Wt: 338.4 g/mol
InChI Key: BOAOVUXOZUXRMJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and triazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with 3-(4-methylphenyl)-1H-1,2,4-triazole-5-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 2-hydroxyphenoxy derivatives, while reduction of the triazole ring can produce triazoline compounds.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the function of essential enzymes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)acetamide: Lacks the triazole ring, resulting in different chemical and biological properties.

    N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide:

    2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide lies in its combination of methoxyphenoxy and triazolyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C18H18N4O3/c1-12-7-9-13(10-8-12)17-20-18(22-21-17)19-16(23)11-25-15-6-4-3-5-14(15)24-2/h3-10H,11H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

BOAOVUXOZUXRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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